molecular formula C8H9ClN2O3 B1311178 Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate CAS No. 1194374-11-2

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Cat. No.: B1311178
CAS No.: 1194374-11-2
M. Wt: 216.62 g/mol
InChI Key: XXDGQFANXYGUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is an organic compound belonging to the pyrazine family This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an ethyl ester group

Scientific Research Applications

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Esterification: The final step involves the esterification of the pyrazine derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate can be compared with other pyrazine derivatives:

    Ethyl 2-(3-bromo-2-oxopyrazin-1(2H)-yl)acetate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.

    Ethyl 2-(3-methyl-2-oxopyrazin-1(2H)-yl)acetate:

    Ethyl 2-(3-nitro-2-oxopyrazin-1(2H)-yl)acetate: The presence of a nitro group introduces different electronic effects, influencing its reactivity and biological interactions.

This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQFANXYGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432830
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-11-2
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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